

Application Notes and Protocols for ACE2 Activity Measurement in Tissue Homogenates

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Compound of Interest

Compound Name: Mca-YVADAP-Lys(Dnp)-OH

Cat. No.: B575566

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a critical role in cardiovascular physiology and acting as the primary receptor for SARS-CoV and SARS-CoV-2 viruses.[1][2] Accurate measurement of ACE2 enzymatic activity in tissue homogenates is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic modulators.

This document provides a detailed protocol for a fluorometric assay to determine ACE2 activity in tissue homogenates. The assay utilizes a synthetic peptide substrate that releases a quantifiable fluorophore upon cleavage by ACE2.[3] An ACE2-specific inhibitor is used to ensure the specificity of the measured activity.[2][3]

Principle of the Assay

The fluorometric assay for ACE2 activity is based on the cleavage of a synthetic peptide substrate, typically containing a methoxycoumarin (MCA) group quenched by a 2,4-dinitrophenyl (Dnp) group.[4][5] In its intact form, the fluorescence of the MCA is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[4] Active ACE2 in the tissue homogenate cleaves the peptide substrate, separating the MCA from the Dnp quencher and resulting in an increase in fluorescence.[4] The rate of fluorescence increase is directly proportional to the ACE2 activity in the sample. The specificity of the

reaction is confirmed by running a parallel reaction in the presence of a specific ACE2 inhibitor.

[1][3]

Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog Number (Example)
ACE2 Activity Assay Kit	Abcam	ab273297
Dounce Homogenizer	VWR	89026-384
96-well black, flat-bottom microplate	Corning	3603
Fluorescence microplate reader	Molecular Devices	SpectraMax M5
BCA Protein Assay Kit	Thermo Fisher Scientific	23225
Protease Inhibitor Cocktail	Roche	11836170001
Phosphate Buffered Saline (PBS)	Gibco	10010023
Deionized Water	---	---
Microcentrifuge Tubes	Eppendorf	022363204
Pipettes and Tips	---	---

Experimental Protocols

Tissue Homogenate Preparation

This protocol is designed for approximately 100 mg of tissue. The volumes should be adjusted proportionally for different tissue amounts.

- **Tissue Excision and Washing:** Excise the tissue of interest and place it in ice-cold PBS. Wash the tissue thoroughly with ice-cold PBS to remove any blood contaminants.
- **Mincing:** Place the tissue on a pre-chilled petri dish on ice. Mince the tissue into small pieces using a clean scalpel.

- Homogenization:
 - Transfer the minced tissue to a pre-chilled Dounce homogenizer.
 - Add 400 μ L of ice-cold ACE2 Lysis Buffer (typically provided in assay kits, or a buffer containing 10 mM Tris pH 7.4, 150 mM NaCl, and 1% Triton X-100) with a protease inhibitor cocktail.[\[3\]](#)[\[6\]](#)
 - Homogenize the tissue on ice with 10-15 strokes of the pestle.[\[3\]](#)[\[7\]](#)
- Incubation and Clarification:
 - Transfer the homogenate to a microcentrifuge tube and incubate on ice for 10 minutes.[\[3\]](#)
 - Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[\[3\]](#)
- Supernatant Collection: Carefully collect the supernatant, which contains the soluble ACE2 enzyme, and transfer it to a new pre-chilled microcentrifuge tube. Keep the supernatant on ice.
- Protein Quantification: Determine the protein concentration of the tissue lysate using a BCA Protein Assay Kit or a similar protein quantification method.[\[3\]](#) This is crucial for normalizing the ACE2 activity.
- Storage: It is recommended to use the fresh lysate immediately for the ACE2 activity assay. [\[3\]](#) If necessary, the lysate can be aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[\[3\]](#)

ACE2 Activity Assay Protocol

This protocol is based on a 96-well plate format.

- Standard Curve Preparation:
 - Prepare a 25 μ M solution of the MCA standard by diluting the stock solution (e.g., 1 mM) in Assay Buffer.[\[3\]](#)

- Add 0, 2, 4, 6, 8, and 10 μL of the 25 μM MCA standard into a series of wells to generate standards of 0, 50, 100, 150, 200, and 250 pmol/well.[3]
- Adjust the final volume in each standard well to 100 μL with Assay Buffer.[3]
- Reaction Setup:
 - Sample Wells (S): Add 1-5 μL of the tissue homogenate to the wells.
 - Inhibitor Control Wells (IC): Add 1-5 μL of the tissue homogenate to separate wells, followed by 2 μL of the ACE2 inhibitor.
 - Background Control Wells (BC): Add the same volume of ACE2 Lysis Buffer instead of the tissue homogenate.
 - Bring the volume in all wells (S, IC, and BC) to 50 μL with Assay Buffer.
- Substrate Addition:
 - Prepare a master mix of the ACE2 substrate by diluting it in the Assay Buffer according to the manufacturer's instructions.
 - Add 50 μL of the ACE2 substrate solution to all wells (including standards, samples, inhibitor controls, and background controls). The final volume in all wells should be 100 μL .
- Fluorescence Measurement:
 - Measure the fluorescence in kinetic mode immediately after adding the substrate.
 - Excitation Wavelength: 320 nm
 - Emission Wavelength: 420 nm
 - Read the fluorescence every 1-2 minutes for 30-120 minutes at room temperature or 37°C.[3] Protect the plate from light during incubation.

Data Presentation and Analysis

Standard Curve

Plot the fluorescence values of the MCA standards against the corresponding concentrations (pmol/well). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value. The R^2 value should be >0.98 for a reliable standard curve.

Calculation of ACE2 Activity

- Calculate the change in fluorescence (ΔRFU) for each sample: $\Delta RFU = RFU_2 - RFU_1$ Where RFU_1 and RFU_2 are the fluorescence readings at times t_1 and t_2 .
- Determine the amount of MCA produced (B) using the standard curve equation: $B \text{ (pmol)} = (\Delta RFU - c) / m$
- Calculate the ACE2 activity: $ACE2 \text{ Activity (pmol/min/}\mu\text{g or mU/mg)} = (B / (t_2 - t_1)) / \mu\text{g of protein}$ Where 1 mU is defined as the amount of enzyme that generates 1 nmol of product per minute.

Example Data

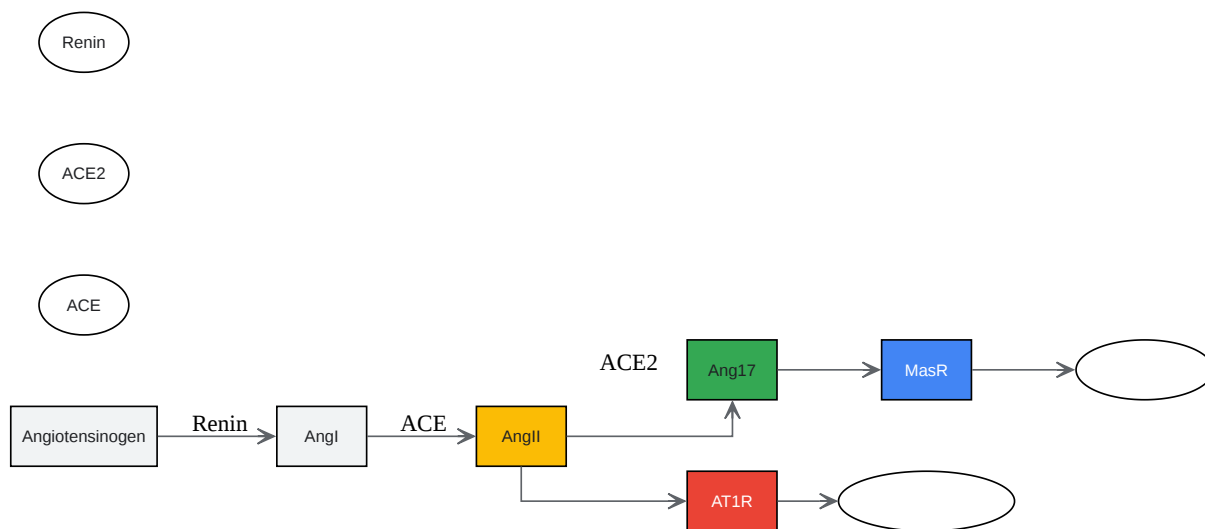
The following table summarizes typical ACE2 activity levels in different rat tissues, as presented in the literature.

Tissue	Total Protein (μg)	ACE2 Activity (Relative Units)
Lung	17	~1200
Kidney	23	~800
Human Kidney	10	~600

Data adapted from Abcam product datasheet ab273297.

Visualizations

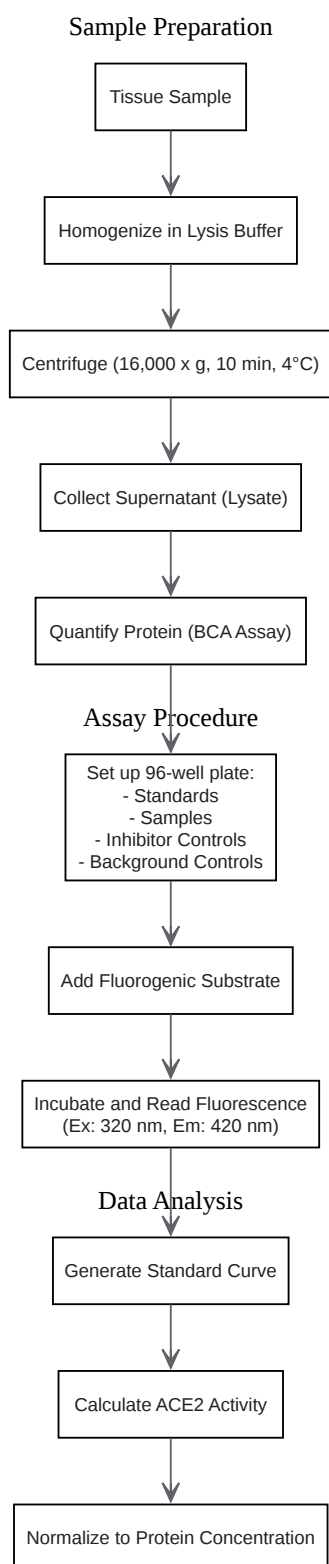
ACE2 in the Renin-Angiotensin System



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Caption: Simplified diagram of the Renin-Angiotensin System (RAS) highlighting the role of ACE2.

Experimental Workflow for ACE2 Activity Measurement



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Caption: Step-by-step workflow for the measurement of ACE2 activity in tissue homogenates.

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